REACTION_CXSMILES
|
C(O)C.[CH3:4][O:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][C:15]=1[O:16][CH3:17])[O:12][C:11]([CH3:19])([CH3:18])[CH2:10][C:9]2=O.Cl>O1CCCC1>[CH3:4][O:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][C:15]=1[O:16][CH3:17])[O:12][C:11]([CH3:19])([CH3:18])[CH:10]=[CH:9]2
|
Name
|
sodium tetrahydro borate
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(CC(OC2=CC1OC)(C)C)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at a temperature not
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added in small portions
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
WAIT
|
Details
|
to boiling for an hour
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
exceeding 20° C. for 3 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The two-phase layer is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted twice with 40 ml of petrol-ether (30°-40° C.) each, the organic phases
|
Type
|
CUSTOM
|
Details
|
are collected
|
Type
|
WASH
|
Details
|
washed twice with 25 ml of 5% sodium hydroxide solution and twice with 40 ml water each,
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized from 80% methanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC(OC2=CC1OC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |